molecular formula C17H24BNO3 B1454718 N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1031747-48-4

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B1454718
CAS No.: 1031747-48-4
M. Wt: 301.2 g/mol
InChI Key: MEUJMWXJUFMQLN-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C17H24BNO3 . It is an important boronic acid derivative .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of boron-containing compounds, such as boronated phosphonium salts and their derivatives, have been extensively studied. These compounds, including ones with structures related to the dioxaborolan-yl moiety, are analyzed for their potential in various applications ranging from material science to medicinal chemistry. For instance, Morrison et al. (2010) described the synthesis and characterization of boronated phosphonium salts, exploring their potential for in vitro cytotoxicity and cellular uptake, which could hint at the utility of similar boron-containing compounds in biomedical research (Morrison et al., 2010).

Chemical Properties and Applications

  • Research on boron-containing compounds extends into understanding their chemical properties and potential applications in drug development and materials science. For example, Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, providing insights into the physicochemical properties of these boron-containing compounds, which may be relevant for understanding the properties of N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (Huang et al., 2021).

Potential Biomedical Applications

  • The exploration of boron-containing compounds for biomedical applications is a significant area of interest. The research on their cytotoxicity, cellular uptake, and potential as drug candidates suggests a pathway for the development of new therapeutic agents. The study by Morrison et al. (2010), as mentioned above, is an example where boron compounds' cytotoxicity and boron uptake are investigated for potential therapeutic uses.

Advanced Materials and Organic Synthesis

  • Boron-containing compounds are pivotal in the development of advanced materials and in organic synthesis methodologies. Their unique properties make them suitable candidates for creating novel materials and chemicals with specialized functions. For example, the study by Takagi and Yamakawa (2013) on the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation showcases the versatility of boron compounds in organic synthesis, potentially offering methods applicable to the synthesis and functionalization of compounds similar to this compound (Takagi & Yamakawa, 2013).

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, also known as 3-(n-cyclopropylaminocarbonyl)methylphenylboronic acid, pinacol ester, is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate activation of the 5-lipoxygenase enzyme .

Mode of Action

The compound interacts with its target, FLAP, by binding to it. This binding can inhibit the activation of the 5-lipoxygenase enzyme, thus affecting the production of leukotrienes, which are inflammatory mediators .

Biochemical Pathways

The affected pathway is the leukotriene synthesis pathway. Leukotrienes are produced in the body during an inflammatory response. By inhibiting the activation of the 5-lipoxygenase enzyme, the production of leukotrienes is reduced, which can help to alleviate inflammation .

Pharmacokinetics

It is known that the compound is relatively stable . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be studied further for a comprehensive understanding.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the 5-lipoxygenase enzyme and the subsequent reduction in leukotriene production. This can lead to a decrease in inflammation, as leukotrienes are potent inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored under inert gas . Additionally, the compound’s efficacy can be influenced by the physiological environment, such as the pH and the presence of other proteins or molecules .

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The dioxaborolane moiety in this compound forms covalent bonds with the serine or threonine residues in the active sites of enzymes, leading to the inhibition of their catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in glucose uptake and ATP production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes through its dioxaborolane moiety, forming covalent bonds with serine or threonine residues . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but it may undergo degradation when exposed to light or high temperatures . Over time, the inhibitory effects of this compound on enzymes and cellular processes may diminish due to degradation or metabolic conversion . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the species and the duration of exposure. It is important to carefully monitor the dosage and duration of treatment to minimize the risk of toxicity in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, influencing its distribution and localization . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles can be mediated by post-translational modifications, such as phosphorylation and ubiquitination, which influence its trafficking and localization . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-6-12(10-13)11-15(20)19-14-8-9-14/h5-7,10,14H,8-9,11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUJMWXJUFMQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682291
Record name N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031747-48-4
Record name N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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